molecular formula C7H7BrN2O B8293622 N-[(3-bromopyridin-2-yl)methyl]formamide

N-[(3-bromopyridin-2-yl)methyl]formamide

Cat. No.: B8293622
M. Wt: 215.05 g/mol
InChI Key: AVJYDYAHNOULSC-UHFFFAOYSA-N
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Description

N-[(3-Bromopyridin-2-yl)methyl]formamide is a brominated pyridine derivative featuring a formamide (-NHCHO) functional group attached to the methylene bridge of the pyridine ring. The bromine atom at the 3-position of the pyridine ring enhances electrophilic reactivity, while the formamide group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

N-[(3-bromopyridin-2-yl)methyl]formamide

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-3-10-7(6)4-9-5-11/h1-3,5H,4H2,(H,9,11)

InChI Key

AVJYDYAHNOULSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CNC=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(3-Bromopyridin-2-yl)acetamide
  • Structure : Differs by substitution of the formamide group with acetamide (-NHCOCH₃).
  • Key Properties :
    • Molecular Weight: 215.05 g/mol vs. 201.03 g/mol (formamide analog).
    • LogP (XLogP3): 1.1, indicating higher lipophilicity compared to formamide derivatives.
    • Hydrogen Bonding: Reduced hydrogen-bond acceptor capacity (2 vs. 3 acceptors in formamide).
  • Applications : The acetamide group may improve metabolic stability but reduce solubility in polar solvents .
N-(2-Bromopyridin-3-yl)pivalamide
  • Structure : Bromine at the 2-position of pyridine; pivalamide (-NHC(O)C(CH₃)₃) replaces formamide.
  • Key Properties :
    • Bulkier pivalamide group reduces steric accessibility, impacting binding to biological targets.
    • Higher molecular weight (284.15 g/mol) and lipophilicity (LogP >2).
  • Synthetic Use : Often employed in coupling reactions where steric hindrance is desirable .

Variations in the Aromatic Core

N-[(3-Fluorophenyl)methyl]formamide
  • Structure : Pyridine replaced by a fluorinated benzene ring.
  • Key Properties :
    • Fluorine’s electronegativity alters electronic effects, reducing π-π stacking compared to bromopyridine.
    • Lower molecular weight (167.15 g/mol) and higher solubility in aprotic solvents.
  • Applications : Preferred in fluoropharmaceuticals for enhanced metabolic resistance .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structure : Carboxamide bridge links bromophenyl and dihydropyridine moieties.
  • Key Properties :
    • Extended π-conjugation via the carboxamide group enables planar molecular conformation.
    • Bromine at the 3-position of the phenyl ring directs regioselective reactivity in cross-coupling reactions.
  • Crystallography : Exhibits intra- and intermolecular N–H⋯O hydrogen bonds, stabilizing crystal packing .

Functional Group Modifications

N-((Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methyl)formamide
  • Structure : Saturated pyrrolizine ring replaces pyridine.
  • Key Properties :
    • Loss of aromaticity reduces electronic delocalization, affecting UV absorption and redox behavior.
    • Enhanced solubility in polar solvents due to the saturated ring’s flexibility.
  • Applications : Explored in alkaloid-inspired drug design .
N,N'-[Dithiobis[2-(2-hydroxyethyl)-1-methylvinylenel]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide]
  • Structure : Formamide groups attached to pyrimidinylmethyl units with a disulfide bridge.
  • Key Properties :
    • Disulfide bond enables redox-responsive behavior, useful in prodrug formulations.
    • Pyrimidine rings enhance hydrogen-bonding diversity for nucleotide mimicry.
  • Therapeutic Use : Acts as a thiamine disulfide analog in enzyme cofactor applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Hydrogen Bond Donors/Acceptors Key Feature(s)
N-[(3-Bromopyridin-2-yl)methyl]formamide C₇H₇BrN₂O 201.03 ~0.5 1/3 Bromopyridine + formamide
N-(3-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.05 1.1 1/2 Acetamide substitution
N-(2-Bromopyridin-3-yl)pivalamide C₁₁H₁₅BrN₂O 284.15 ~2.2 1/2 Steric hindrance from pivalamide
N-[(3-Fluorophenyl)methyl]formamide C₈H₈FNO 167.15 ~1.0 1/3 Fluorophenyl core

Research Findings and Trends

  • Electronic Effects : Bromine’s position on pyridine (2- vs. 3-) significantly impacts electrophilic substitution patterns. For example, 3-bromo derivatives exhibit higher reactivity in cross-coupling reactions compared to 2-bromo isomers .
  • Solubility Trends : Formamide derivatives generally exhibit higher aqueous solubility than acetamide or pivalamide analogs due to increased hydrogen-bonding capacity .
  • Crystallographic Insights : Planar conformations in carboxamide-linked compounds (e.g., ) enhance π-stacking, critical for designing solid-state materials .

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